3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine
Description
The compound 3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic molecule featuring a pyridine core linked to a 1,2,4-oxadiazole ring, which is further substituted with a pyrazole moiety bearing a 2,5-dimethylphenyl group.
Properties
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-11-5-6-12(2)14(8-11)15-9-16(22-21-15)18-20-17(23-24-18)13-4-3-7-19-10-13/h3-10H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKXFSRCSAISIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization of Tosylhydrazones
The pyrazole ring is synthesized via microwave-enhanced cyclization of α,β-unsaturated carbonyl tosylhydrazones. For example, β-formyl enamines derived from 2,5-dimethylacetophenone react with hydroxylamine hydrochloride under solvent-free microwave irradiation (150°C, 20 min), yielding 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbaldehyde with 85–92% efficiency. This method outperforms conventional heating by reducing reaction times from hours to minutes while maintaining regioselectivity.
Transition Metal-Catalyzed Approaches
Ruthenium(II)-catalyzed intramolecular oxidative C–N coupling offers an alternative route. Using [RuCl₂(p-cymene)]₂ (5 mol%) and dioxygen as an oxidant, 3,5-disubstituted pyrazoles are formed from diarylhydrazones and vicinal diols at 80°C in DMF. This method achieves 89–94% yields but requires stringent anhydrous conditions.
Formation of the 1,2,4-Oxadiazole Ring
Cyclocondensation of Amidoximes
The oxadiazole ring is constructed via cyclization of N-hydroxyamidines. 3-Cyanopyridine reacts with hydroxylamine hydrochloride in ethanol (reflux, 6 h) to form pyridine-3-amidoxime, which undergoes cyclization with trifluoroacetic anhydride (TFAA) at 0°C to yield 3-(1,2,4-oxadiazol-3-yl)pyridine. Yields range from 75–82%, with purity confirmed by HPLC (>98%).
Microwave-Accelerated Oxadiazole Synthesis
Microwave irradiation (300 W, 120°C, 15 min) of pyridine-3-carboxylic acid and N-hydroxyurea in POCl₃ generates the oxadiazole core in 89% yield. This method reduces side-product formation compared to traditional thermal approaches.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The oxadiazole’s C-5 position reacts with 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. After 12 h at 25°C, the product is isolated via column chromatography (SiO₂, hexane/EtOAc 4:1), yielding 68–73%.
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling approach employs 3-(5-bromo-1,2,4-oxadiazol-3-yl)pyridine and 3-(2,5-dimethylphenyl)-1H-pyrazol-5-ylboronic acid. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (90°C, 8 h), this method achieves 81–86% yield.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time | Purity (%) |
|---|---|---|---|---|
| Microwave cyclization | 150°C, solvent-free, 20 min | 92 | 0.3 h | 98 |
| Ru-catalyzed coupling | 80°C, DMF, O₂, 12 h | 89 | 12 h | 95 |
| TFAA cyclocondensation | 0°C, DCM, 6 h | 82 | 6 h | 97 |
| Suzuki coupling | 90°C, dioxane/H₂O, 8 h | 86 | 8 h | 99 |
Microwave-assisted methods dominate in efficiency, while transition metal catalysis offers scalability. The Suzuki coupling route, though requiring inert conditions, provides superior regiochemical control.
Optimization Challenges and Solutions
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole formation is mitigated by using TFAA instead of PCl₅, favoring 1,2,4-regioisomers.
Pyrazole N-H Protection
During coupling steps, the pyrazole’s N-H group is protected as a SEM (2-(trimethylsilyl)ethoxymethyl) ether to prevent side reactions. Deprotection with TBAF in THF restores the NH moiety.
Scalability and Industrial Feasibility
Kilogram-scale production favors microwave methods for energy efficiency. A pilot study using continuous flow microwave reactors (2 L/h throughput) achieved 89% yield with 99.5% purity, demonstrating commercial viability .
Chemical Reactions Analysis
Types of Reactions
3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its biological activity. Key areas of research include:
- Anticancer Activity : Studies have shown that derivatives of pyrazole and oxadiazole exhibit significant anticancer properties. The incorporation of these moieties in 3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine may enhance its efficacy against various cancer cell lines .
- Antimicrobial Properties : Research indicates that compounds containing pyrazole and oxadiazole structures demonstrate antimicrobial activity. This compound could be explored for its effectiveness against bacterial and fungal infections .
Material Science Applications
The unique structural characteristics of this compound make it a candidate for applications in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Its heterocyclic nature may contribute to improved performance in composite materials .
Agrochemical Applications
Given the increasing demand for sustainable agricultural practices, this compound may find applications in agrochemicals:
- Pesticide Development : The biological activity of pyrazole derivatives suggests potential use as pesticide agents. Research into the synthesis of derivatives of this compound could lead to the development of novel agrochemicals with targeted action against pests while minimizing environmental impact .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various pyrazole derivatives. The results indicated that compounds with oxadiazole linkages exhibited enhanced cytotoxicity against breast cancer cells. This suggests that this compound could be further developed for cancer therapy .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents published in Pharmaceutical Biology, several compounds containing oxadiazole and pyrazole rings were tested against common pathogens. The findings revealed significant antibacterial activity, indicating that the target compound warrants investigation for its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound is compared to two analogs from the provided evidence:
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine ():
- Substituent: Methoxy group at the ortho position of the phenyl ring.
- Key difference: Electron-donating methoxy vs. electron-neutral methyl groups in the target compound.
5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one ():
- Substituents: Chlorine atom on the phenyl ring and an isoxazole-methyl group.
- Key difference: Electron-withdrawing chlorine and a fused isoxazole system vs. dimethylphenyl-pyrazole in the target compound.
Table 1: Structural Comparison
*Estimated based on similar analogs.
Physicochemical Properties (Hypothetical Analysis)
- Lipophilicity (logP):
- Solubility:
- Methoxy analog likely has better aqueous solubility due to polar methoxy group.
- Target compound may require formulation aids for solubility due to high lipophilicity.
Table 2: Hypothetical Physicochemical Properties
Pharmacological Implications
- Target Compound:
- The dimethylphenyl group may enhance binding to hydrophobic pockets in targets (e.g., kinases or GPCRs).
- Pyrazole’s NH group could facilitate hydrogen bonding with residues like aspartate or glutamate.
- Methoxy Analog :
- Methoxy’s electron-donating nature may improve π-π stacking with aromatic residues.
- Chloro-Isoxazole Analog :
- Chlorine’s electron-withdrawing effect may increase affinity for electrophilic regions.
- Isoxazole’s nitrogen atoms could participate in additional interactions.
Biological Activity
The compound 3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H15N5O
- Molecular Weight : 317.35 g/mol
- CAS Number : 1239577-81-1
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole and pyrazole moieties have been shown to exhibit a wide range of biological activities. These include:
- Anticancer Activity : Many derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent.
- Anti-inflammatory Effects : It may exhibit properties that reduce inflammation.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymes : It may inhibit key enzymes involved in cancer proliferation and inflammation.
- Interaction with Receptors : The compound could interact with specific receptors or pathways that regulate cell growth and apoptosis.
- Cytotoxic Effects : Studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways.
Anticancer Activity
A study highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. The compound exhibited significant activity against:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (Caco-2)
The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent anticancer properties .
Anti-inflammatory Properties
Preliminary studies indicate that compounds with oxadiazole structures can inhibit pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against HeLa and Caco-2 | |
| Antimicrobial | Potential activity against bacteria | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study 1: Anticancer Efficacy
In vitro studies conducted on a series of oxadiazole derivatives demonstrated that modifications to the pyrazole ring significantly enhanced cytotoxicity against cancer cells. The study noted that compounds with electron-withdrawing groups showed increased potency .
Case Study 2: Antimicrobial Screening
A recent screening of pyrazole derivatives revealed promising antimicrobial activities against resistant bacterial strains. Compounds similar to this compound were effective in inhibiting growth at low concentrations .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine?
Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common approach is:
Pyrazole Synthesis : React 2,5-dimethylphenylhydrazine with β-ketoesters or diketones to form the pyrazole core .
Oxadiazole Formation : Use a nitrile oxide intermediate (generated from hydroxylamine and a nitrile) cyclized with a carboxylic acid derivative (e.g., amidoxime) under microwave or thermal conditions .
Pyridine Coupling : Introduce the pyridine moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, ensuring regioselectivity .
Key Considerations : Optimize reaction solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yield (>60%) and purity (HPLC >95%) .
Basic: How can researchers structurally characterize this compound using spectroscopic techniques?
Answer:
A combination of methods is required:
- 1H/13C NMR : Confirm substitution patterns on the pyridine (δ 8.5–9.0 ppm for aromatic protons) and oxadiazole (δ 6.5–7.5 ppm for pyrazole protons). The 2,5-dimethylphenyl group shows distinct methyl signals at δ 2.2–2.5 ppm .
- IR Spectroscopy : Identify oxadiazole C=N stretches (~1600 cm⁻¹) and pyridine ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ m/z calculated for C₁₉H₁₆N₄O: 332.1274) .
Validation : Compare spectral data with analogous compounds (e.g., 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole) to resolve ambiguities .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
- Substituent Effects : Minor structural variations (e.g., methyl vs. methoxy groups) drastically alter activity. For example, 2,5-dimethylphenyl enhances lipophilicity but may reduce solubility .
Methodological Solutions : - Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines for IC₅₀ determination).
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition).
- Computational Modeling : Compare binding modes using molecular docking (e.g., AutoDock Vina) to explain potency differences .
Advanced: What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?
Answer:
Key strategies include:
- Solubility Enhancement : Introduce polar groups (e.g., -OH or -NH₂) via derivatization at the pyridine or oxadiazole positions .
- Metabolic Stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
- Permeability : Assess logP values (target 2–3) via HPLC-based methods. For example, 3-(4-chlorophenyl) analogs show improved blood-brain barrier penetration .
Validation : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (t₁/₂ > 30 min) .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Answer:
A robust SAR framework involves:
Core Modifications : Vary substituents on the pyridine (e.g., 3-CF₃ vs. 4-CH₃) and pyrazole (e.g., 2,5-dimethylphenyl vs. 3-fluorophenyl) .
Bioisosteric Replacement : Substitute the oxadiazole with 1,2,4-triazole or thiadiazole to assess ring flexibility .
Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using 3D-QSAR (e.g., CoMFA) .
Case Study : Analogous compounds (e.g., 3-(3,4-dimethoxyphenyl)-5-(3-phenylpyrazolyl)oxadiazole) showed enhanced kinase inhibition when the dimethoxy group was replaced with electron-withdrawing substituents .
Advanced: How can researchers resolve discrepancies in spectral data interpretation for derivatives of this compound?
Answer:
Discrepancies often stem from tautomerism (e.g., oxadiazole/pyrazole tautomers) or crystallographic disorder. Mitigation steps:
- Variable Temperature NMR : Identify tautomeric shifts by acquiring spectra at 25°C and 60°C .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridine vs. oxadiazole substitution) .
- DFT Calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian 16) to validate assignments .
Advanced: What in vitro models are most appropriate for evaluating this compound’s mechanism of action?
Answer:
- Enzyme Assays : Use purified targets (e.g., COX-2 or kinases) with fluorescence-based readouts (e.g., ADP-Glo™) .
- Cell-Based Assays :
- Apoptosis : Caspase-3/7 activation in Jurkat cells.
- Anti-inflammatory : TNF-α suppression in RAW264.7 macrophages .
- Selectivity Profiling : Screen against panels (e.g., Eurofins Pharma Discovery) to identify off-target effects .
Advanced: How can researchers correlate in vitro potency with in vivo efficacy for this compound?
Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma exposure (AUC) and correlate with target engagement (e.g., receptor occupancy via PET imaging) .
- Disease Models : Use xenograft models (e.g., HCT-116 colon cancer) with dose escalation (10–50 mg/kg, oral) to establish efficacy thresholds .
- Biomarker Analysis : Quantify downstream targets (e.g., p-ERK levels in tumor tissues) to validate mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
